3,3-Dimethyloctane

Atmospheric Chemistry Environmental Fate SOA Yield

3,3-Dimethyloctane (CAS 4110-44-5) is a C10 branched alkane (isomer of decane) with the molecular formula C₁₀H₂₂ and a molecular weight of 142.29 g/mol. Structurally, it consists of an octane backbone with two methyl substituents geminally attached at the C3 position, giving it a distinct branched architecture relative to other dimethyloctane isomers.

Molecular Formula C10H22
Molecular Weight 142.28 g/mol
CAS No. 4110-44-5
Cat. No. B1207745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyloctane
CAS4110-44-5
Molecular FormulaC10H22
Molecular Weight142.28 g/mol
Structural Identifiers
SMILESCCCCCC(C)(C)CC
InChIInChI=1S/C10H22/c1-5-7-8-9-10(3,4)6-2/h5-9H2,1-4H3
InChIKeyDBULLUBYDONGLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethyloctane (CAS 4110-44-5): Technical Baseline and Procurement Reference


3,3-Dimethyloctane (CAS 4110-44-5) is a C10 branched alkane (isomer of decane) with the molecular formula C₁₀H₂₂ and a molecular weight of 142.29 g/mol . Structurally, it consists of an octane backbone with two methyl substituents geminally attached at the C3 position, giving it a distinct branched architecture relative to other dimethyloctane isomers [1]. This compound is commercially available at ≥98% purity (GC) and is primarily utilized in research and industrial contexts, including as a reference standard in gas chromatography, as a component in fuel performance studies, and as a volatile organic compound (VOC) marker in environmental and biological analyses [2].

Why 3,3-Dimethyloctane Cannot Be Interchanged with Other C10 Branched Alkanes


Generic substitution among C10 branched alkanes is scientifically inadvisable due to the pronounced sensitivity of key performance and analytical properties to the precise position of methyl branching. The geminal dimethyl substitution at the C3 position in 3,3-dimethyloctane creates a unique steric and electronic environment that is fundamentally distinct from isomers with distributed methyl groups (e.g., 2,6-dimethyloctane) or those with branching at other positions [1]. This structural specificity directly impacts environmental fate parameters such as secondary organic aerosol (SOA) formation potential under atmospheric oxidation conditions [2], as well as chromatographic retention behavior critical for analytical method validation [3]. Furthermore, the compound's documented role as both a bacterial and plant metabolite distinguishes it biologically from purely synthetic branched alkanes that lack endogenous production pathways [4]. Substituting 3,3-dimethyloctane with a different dimethyloctane isomer or a monomethylnonane would introduce uncontrolled variability in these application-specific metrics, compromising experimental reproducibility and product qualification.

Quantitative Differentiation of 3,3-Dimethyloctane: Comparative Performance Data Against Analogs


Secondary Organic Aerosol (SOA) Formation: Ranking Among C10 Alkanes Under Chlorine Radical Oxidation

In a controlled laboratory smog chamber study examining chlorine radical-initiated oxidation of C10 hydrocarbons, 3,3-dimethyloctane produced the lowest secondary organic aerosol (SOA) yield among four tested precursors. The study established a clear rank order: butylcyclohexane > n-decane > 2-methylnonane > 3,3-dimethyloctane [1]. This quantitative ordering demonstrates that the geminal dimethyl branching at C3 confers distinct fragmentation chemistry compared to linear (n-decane) or singly branched (2-methylnonane) analogs. The reduced SOA production is attributed to increased fragmentation of branched hydrocarbons into higher-volatility molecules [1].

Atmospheric Chemistry Environmental Fate SOA Yield

Biological Provenance: Documented Role as Bacterial and Plant Metabolite

3,3-Dimethyloctane (CHEBI:143850) is explicitly annotated in the ChEBI database as having dual biological roles: it functions as both a bacterial metabolite (CHEBI:76969) and a plant metabolite (CHEBI:76924) [1]. It has been isolated from Camellia oleifera seed cake and identified in metabolite profiles of Bacillus megaterium and Pseudomonas protegens [1]. This endogenous production distinguishes 3,3-dimethyloctane from most synthetic branched alkanes that are exclusively anthropogenic in origin and lack documented natural biosynthetic pathways.

Metabolomics Natural Products Chemistry Biomarker Discovery

Gas Chromatography Kovats Retention Index: Validated Reference Value

The Kovats retention index for 3,3-dimethyloctane has been experimentally determined as 938 on a Petrocol DH-100 capillary column (Supelco) in a published study on VOC speciation in solventborne aerosol coatings [1]. This validated RI value provides a reliable benchmark for compound identification in complex environmental and industrial VOC mixtures. While other dimethyloctane isomers have distinct RI values (e.g., 2,6-dimethyloctane exhibits different retention due to its distributed branching pattern [2]), the geminal C3 branching of 3,3-dimethyloctane produces a characteristic and reproducible chromatographic signature.

Analytical Chemistry GC Method Validation VOC Speciation

Thermophysical Property Differentiation: Boiling Point and Flash Point vs. 2,6-Dimethyloctane

Comparison of reported thermophysical properties reveals meaningful differences between 3,3-dimethyloctane and 2,6-dimethyloctane, a structurally distinct isomer with distributed methyl branching. 3,3-Dimethyloctane exhibits a boiling point of 161°C (at 760 mmHg), a density of 0.74 g/cm³, and a flash point of approximately 38-43.5°C (depending on source) . In contrast, 2,6-dimethyloctane (CAS 2051-30-1) has a reported boiling point of 158°C, a density of 0.73 g/cm³, and a notably lower flash point of 34°C [1]. The geminal dimethyl substitution at C3 in the target compound results in marginally higher boiling point and density relative to the distributed-branching isomer.

Physical Chemistry Solvent Selection Safety Assessment

Recommended Application Scenarios for 3,3-Dimethyloctane Based on Verified Differentiation Evidence


Atmospheric Chemistry Studies: Model Branched Alkane for SOA Formation Research

3,3-Dimethyloctane serves as an optimal model compound for investigating the mechanistic relationship between alkane branching architecture and secondary organic aerosol (SOA) formation potential. As established in Section 3, this compound produces the lowest SOA yield among tested C10 alkanes under chlorine radical oxidation conditions, with a definitive rank order of butylcyclohexane > n-decane > 2-methylnonane > 3,3-dimethyloctane [1]. Researchers studying atmospheric oxidation of volatile organic compounds (VOCs) should select 3,3-dimethyloctane when a branched alkane with geminal dimethyl substitution is required to probe fragmentation pathways and SOA yield modulation relative to linear or singly branched analogs.

Metabolomics and Natural Products Research: Biologically Authenticated Reference Standard

For metabolomics workflows involving bacterial or plant metabolite profiling, 3,3-dimethyloctane provides a biologically authenticated reference standard with documented endogenous production. As noted in Section 3, this compound is annotated in ChEBI as both a bacterial metabolite (CHEBI:76969) and a plant metabolite (CHEBI:76924), with confirmed isolation from Camellia oleifera seed cake and detection in Bacillus megaterium and Pseudomonas protegens metabolite profiles [2]. Researchers engaged in natural products discovery, biomarker identification, or microbial VOC profiling should prioritize 3,3-dimethyloctane over purely synthetic branched alkanes when biological provenance is a critical experimental variable.

GC Method Development: Validated Kovats Retention Index for VOC Speciation

Analytical laboratories developing GC methods for VOC speciation in complex matrices such as solventborne coatings, environmental samples, or industrial emissions should consider 3,3-dimethyloctane as a calibration or quality control standard. The compound has a published, peer-reviewed Kovats retention index of 938 on a Petrocol DH-100 capillary column, as reported in a validated VOC speciation study [3]. This established RI value enables reliable compound identification and supports method validation efforts where traceable retention data are required for regulatory or quality assurance purposes.

Solvent Selection: Moderately Higher Flash Point for Reduced Flammability Risk

In research or industrial processes requiring a C10 branched alkane solvent where flammability hazard mitigation is a consideration, 3,3-dimethyloctane offers a modest but measurable safety advantage over certain isomers. As documented in Section 3, 3,3-dimethyloctane exhibits a flash point of approximately 38-43.5°C, compared to 34°C for 2,6-dimethyloctane—a difference of +4 to +9.5°C [4]. While both compounds remain classified as flammable liquids (UN3295, Hazard Class 3), procurement decisions involving large-volume handling or storage in environments with elevated ambient temperatures may benefit from this incremental flash point elevation.

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